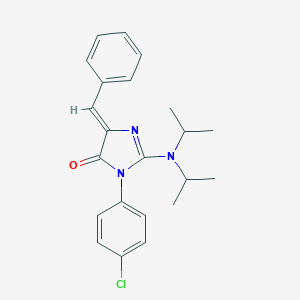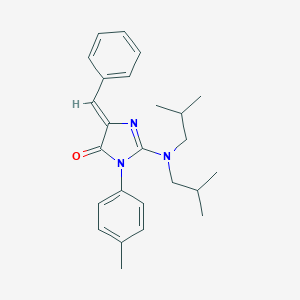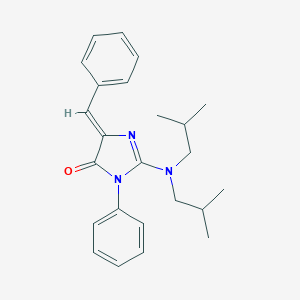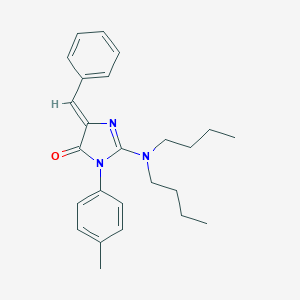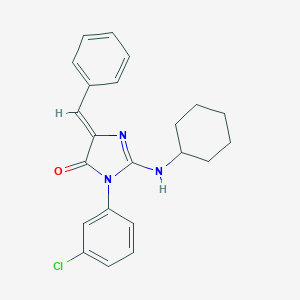![molecular formula C20H30BrNO2 B295988 [4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)
[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile (BBH) is a chemical compound with a molecular formula of C21H30BrNO2. It is a highly functionalized organic molecule that has been found to have various applications in scientific research.
Wirkmechanismus
The mechanism of action of [4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile is not well understood. However, it has been found to have a strong electron-donating ability due to the presence of the hexyloxy groups. This property makes this compound a good candidate for use as a donor material in organic semiconductors.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it has been found to be non-toxic and non-carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile has several advantages for use in lab experiments. It is a highly functionalized molecule that can be easily synthesized using a multistep synthesis method. It is also non-toxic and non-carcinogenic, making it safe for use in biological experiments. However, this compound has some limitations. It has poor solubility in common organic solvents, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on [4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile. One area of research is the development of new synthetic methods for this compound that can improve its solubility and reduce the number of steps required for synthesis. Another area of research is the investigation of the mechanism of action of this compound in organic semiconductors. Finally, this compound can be used as a starting material for the synthesis of new organic semiconductors with improved properties.
Synthesemethoden
[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile can be synthesized using a multistep synthesis method. The first step involves the reaction of 4-bromo-2,5-dihydroxybenzaldehyde with hexylbromide in the presence of potassium carbonate. The resulting product is then reacted with potassium cyanide to form the nitrile group. Finally, the hexyloxy groups are added using a palladium-catalyzed coupling reaction. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile has been found to have various applications in scientific research. One of the main applications is in the field of organic electronics. This compound is a highly functionalized molecule that can be used as a building block for the synthesis of organic semiconductors. These semiconductors can be used in the fabrication of organic field-effect transistors, organic light-emitting diodes, and organic photovoltaic devices.
Eigenschaften
Molekularformel |
C20H30BrNO2 |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
2-(4-bromo-2,5-dihexoxyphenyl)acetonitrile |
InChI |
InChI=1S/C20H30BrNO2/c1-3-5-7-9-13-23-19-16-18(21)20(15-17(19)11-12-22)24-14-10-8-6-4-2/h15-16H,3-11,13-14H2,1-2H3 |
InChI-Schlüssel |
RQESUENQBJYKGI-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC(=C(C=C1CC#N)OCCCCCC)Br |
Kanonische SMILES |
CCCCCCOC1=CC(=C(C=C1CC#N)OCCCCCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



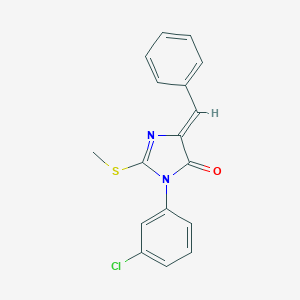
![ethyl 2-[(4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B295908.png)


